Gymnodimine B

Description

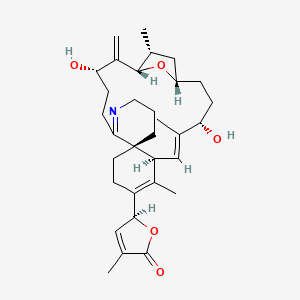

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H45NO5 |

|---|---|

Molecular Weight |

523.7 g/mol |

IUPAC Name |

(2S)-2-[(1S,3S,11R,16S,17E,19S,22S,24R)-3,19-dihydroxy-15,18,24-trimethyl-2-methylidene-25-oxa-7-azatetracyclo[20.2.1.06,11.011,16]pentacosa-6,14,17-trien-14-yl]-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C32H45NO5/c1-18-16-25-21(4)24(28-17-20(3)31(36)38-28)11-13-32(25)12-6-14-33-29(32)10-9-27(35)22(5)30-19(2)15-23(37-30)7-8-26(18)34/h16-17,19,23,25-28,30,34-35H,5-15H2,1-4H3/b18-16+/t19-,23+,25+,26+,27+,28+,30+,32+/m1/s1 |

InChI Key |

QVXVRMLMEOIRPY-UFQMMXIBSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@@H](/C(=C/[C@H]3C(=C(CC[C@@]34CCCN=C4CC[C@@H](C(=C)[C@H]1O2)O)[C@@H]5C=C(C(=O)O5)C)C)/C)O |

Canonical SMILES |

CC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC(C(=C)C1O2)O)C5C=C(C(=O)O5)C)C)C)O |

Synonyms |

gymnodimine B |

Origin of Product |

United States |

Origin and Biological Production of Gymnodimine B

Dinoflagellate Producers

Karenia selliformis as a Primary Biosynthetic Origin

Karenia selliformis (formerly Gymnodinium selliforme) is a marine dinoflagellate recognized as a primary producer of gymnodimines, including Gymnodimine (B114) B. nih.govacs.org This species has been linked to shellfish contamination and marine life mortalities in various regions, including New Zealand and the Mediterranean Sea. acs.orgresearchgate.netawi.de The initial isolation and structural elucidation of Gymnodimine B, along with its isomer Gymnodimine C, were from cultures of K. selliformis. nih.govacs.org Studies on K. selliformis have been crucial in understanding the chemical and toxicological properties of these compounds. researchgate.net

Alexandrium ostenfeldii and Other Associated Species

While Karenia selliformis is a well-established producer, strains of another dinoflagellate, Alexandrium ostenfeldii, have also been identified as producers of gymnodimines. mdpi.comnih.gov Some strains of A. ostenfeldii are capable of producing both gymnodimines and spirolides, another class of cyclic imine toxins. mdpi.comnih.govnih.gov The co-production of these structurally similar toxins within the same organism suggests a shared or closely related biosynthetic origin. mdpi.comnih.gov Research has identified various gymnodimine analogs in A. ostenfeldii, including 12-methyl gymnodimine A, 12-methyl this compound, and gymnodimine D, highlighting the diversity of these compounds within this species. nih.govawi.de The toxin profile of A. ostenfeldii can vary depending on genetic factors and the geographical location from which the strains are collected. nih.gov

Environmental Parameters Influencing this compound Biosynthesis in Culture

The production of gymnodimines by dinoflagellates is influenced by various environmental factors. Studies on Karenia selliformis cultures have shown that growth rate and toxin content are affected by temperature and salinity. researchgate.netifremer.fr

A study on a Tunisian strain of K. selliformis (GM94GAB) demonstrated that the highest growth rate was achieved at a temperature of 20°C and a salinity of 36. researchgate.net Interestingly, the gymnodimine (GYM) content per cell was observed to increase as the culture aged. researchgate.net Further investigation revealed that the maximum GYM concentration was higher in cultures grown at a higher salinity of 44 compared to a salinity of 36 during the decline phase of growth. ifremer.fr

Nutrient availability, particularly nitrogen and phosphorus, also plays a significant role in toxin production. Research on K. selliformis has indicated that limitations in both nitrogen and phosphorus can lead to an increase in the quota of Gymnodimine A per cell, with a more pronounced effect observed under phosphorus limitation. nih.gov

The physical parameters of the culture system can also impact growth and toxin production. For instance, the surface-to-volume ratio of the culture vessel has been shown to affect the growth and Gymnodimine A production of K. selliformis. nih.gov

**Table 1: Environmental Factors Affecting Gymnodimine Production in *Karenia selliformis***

| Environmental Parameter | Effect on Growth | Effect on Gymnodimine Production | Reference |

|---|---|---|---|

| Temperature | Higher growth rate at 20°C compared to 15-17°C. | Toxin content per cell increases with culture time. | researchgate.net |

| Salinity | Optimal growth at a salinity of 36. | Higher toxin concentration at a salinity of 44 in the decline phase. | researchgate.netifremer.fr |

| Nitrogen Limitation | Decreased growth. | Increased Gymnodimine A quota per cell. | nih.gov |

| Phosphorus Limitation | Decreased growth. | Significantly increased Gymnodimine A quota per cell. | nih.gov |

| Culture Volume/S/V Ratio | Affects growth and toxin production. | Influences overall toxin yield. | researchgate.netnih.gov |

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound, like other complex marine toxins produced by dinoflagellates, is a complex process that is not yet fully elucidated. However, research points towards the involvement of polyketide synthase systems and suggests a shared genetic basis with other cyclic imine toxins.

Polyketide Synthase (PKS) System Involvement

Gymnodimines are classified as polyketides, a diverse group of natural products synthesized from simple carboxylic acid building blocks. nih.govnih.gov The backbone of these molecules is assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govmdpi.com It is widely accepted that dinoflagellate-derived polyketides, due to their size and complexity, are synthesized by Type I modular PKSs. nih.gov These enzymes are composed of multiple domains on a single polypeptide chain, allowing for the generation of complex chemical structures. nih.gov While PKS genes have been identified in dinoflagellates like Karenia brevis, a direct link between a specific gene and the biosynthesis of a particular dinoflagellate polyketide, including this compound, has yet to be definitively established. nih.gov

The biosynthesis of the polyketide chain for spiroimines like gymnodimines is thought to involve the incorporation of small acid units such as acetate (B1210297) and glycine. mdpi.com The process begins with the formation of a linear nascent polyketide chain through the sequential condensation of these extender units. mdpi.com

Hypothesized Common Biosynthetic Genes with Spirolides

The structural similarities between gymnodimines and spirolides have led to the hypothesis that they share common biosynthetic genes. mdpi.comnih.gov This is supported by the fact that some strains of Alexandrium ostenfeldii produce both classes of toxins. mdpi.comnih.gov It is proposed that small variations in the biosynthetic pathway could account for the structural differences between gymnodimines and spirolides, suggesting that they are synthesized through the expression of a common set of genes. mdpi.com The structural relationship between these two families of toxins suggests that spirolides may have arisen from a horizontal gene transfer and recombination event involving genes for gymnodimine and another class of toxins called pinnatoxins. nih.gov Transcriptomic studies of spirolide-producing A. ostenfeldii have revealed the presence of several PKS genes, although their specific roles in toxin production remain to be determined. nih.gov

Structural Elucidation and Chemical Characterization of Gymnodimine B and Analogues

Core Macrocyclic Spiroimine Architecture of Gymnodimine (B114) B

Gymnodimine B possesses a distinctive macrocyclic structure characterized by a spiroimine functional group. acs.orgpnas.org This core architecture consists of a 16-membered macrocycle that incorporates a trisubstituted tetrahydrofuran (B95107) ring. nih.govpnas.org A key feature of the gymnodimine family, including this compound, is the cyclic imine moiety, which is integral to their biological activity. nih.govresearchgate.net The spirocyclic nature of the imine group, where two rings share a single carbon atom, contributes to the unique three-dimensional shape of the molecule. researchgate.net

Comparative Structural Analysis of this compound Analogues and Isomers

Several analogues and isomers of this compound have been identified, each with unique structural modifications. These variations are crucial for understanding the structure-activity relationships within the gymnodimine family.

Gymnodimine A is the parent compound of the gymnodimine series. researchgate.net It contains a spiro centre and an imine function and is structurally related to other marine toxins like pinnatoxins and spirolides. researchgate.net Unlike this compound, Gymnodimine A does not possess the exocyclic methylene (B1212753) at C-17 or the hydroxyl group at C-18. acs.orgresearchgate.net The structure of Gymnodimine A was elucidated through methods including X-ray crystallographic analysis of a derivative. nih.gov It has a molecular formula of C₃₂H₄₅NO₄. nih.gov

Gymnodimine C is an oxidized analogue and an isomer of this compound. acs.orgnih.gov The key structural difference between this compound and C lies in the stereochemistry at the C-18 position. researchgate.netacs.org While both have a hydroxyl group at this position, they are epimers. This subtle difference in spatial arrangement leads to distinct spectroscopic properties, particularly in their ¹H NMR spectra. acs.org For instance, the chemical shifts and coupling constants for protons near the C-18 center differ between the two isomers. acs.org

The diversity of the gymnodimine family extends beyond the A, B, and C analogues. Several other variants have been discovered, primarily produced by the dinoflagellate Alexandrium ostenfeldii. nih.govawi.de

Gymnodimine D: This analogue features a different macrocyclic ring carbon chain compared to other gymnodimines, notably containing two tetrahydrofuran rings. awi.de Its structure was determined through extensive analysis using LC-MS/MS, NMR spectroscopy, and high-resolution mass spectrometry. awi.deawi.de

12-methylgymnodimines: Analogues such as 12-methylgymnodimine and 12-methylthis compound have been isolated. researchgate.netresearchgate.net As their names suggest, these compounds possess an additional methyl group at the C-12 position of the gymnodimine scaffold. researchgate.net

16-desmethyl Gymnodimine D: This variant lacks a methyl group at the C-16 position compared to Gymnodimine D. nih.govmdpi.com Its structure was elucidated through HRMS/MS and NMR spectroscopy. mdpi.com

Gymnodimine E: Identified as a hydroxylated degradation product of 16-desmethylgymnodimine D, Gymnodimine E has an exocyclic methylene at C-17 and an allylic hydroxyl group at C-18. mdpi.com Its empirical formula was determined to be C₃₁H₄₃NO₆ by HR-ESIMS. mdpi.com

A summary of these key gymnodimine analogues is presented in the table below.

| Compound Name | Key Structural Features | Molecular Formula |

| Gymnodimine A | Parent compound, lacks C-17 exocyclic methylene and C-18 hydroxyl group. | C₃₂H₄₅NO₄ nih.gov |

| This compound | Contains an exocyclic methylene at C-17 and an allylic hydroxyl group at C-18. acs.orgresearchgate.net | C₃₂H₄₅NO₅ awi.de |

| Gymnodimine C | Isomer of this compound, differing in stereochemistry at C-18. researchgate.netacs.org | C₃₂H₄₅NO₅ awi.de |

| Gymnodimine D | Contains two tetrahydrofuran rings in the macrocycle. awi.de | C₃₂H₄₅NO₅ nih.gov |

| 12-methylthis compound | Additional methyl group at C-12. researchgate.net | C₃₃H₄₇NO₅ |

| 16-desmethyl Gymnodimine D | Lacks a methyl group at C-16 relative to Gymnodimine D. mdpi.com | C₃₁H₄₃NO₅ |

| Gymnodimine E | Hydroxylated degradation product of 16-desmethylgymnodimine D. mdpi.com | C₃₁H₄₃NO₆ mdpi.comchemspider.com |

Advanced Spectroscopic Methodologies for Structural Determination (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS))

The elucidation of the complex structures of this compound and its analogues has been heavily reliant on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in defining the precise connectivity and stereochemistry of these molecules. acs.orgacs.org One-dimensional (1D) ¹H NMR and ¹³C NMR experiments provide fundamental information about the chemical environment of each proton and carbon atom. acs.orgawi.de Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been crucial for assembling the molecular framework by establishing correlations between neighboring protons and between protons and carbons over two to three bonds. acs.orgmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly important for determining the relative stereochemistry by identifying protons that are close in space. acs.orgmdpi.com For example, NOE data was used to confirm the trans relationship between H-16 and H-15 in this compound. acs.org

Molecular and Cellular Mechanisms of Action of Gymnodimine B

Downstream Cellular Pathways Modulated by Gymnodimine (B114) B

The interaction of Gymnodimine B with nAChRs triggers changes in downstream cellular signaling pathways. A primary consequence of nAChR activation is an influx of cations, including Ca²⁺, which acts as a crucial second messenger in cells. nih.gov

Studies have shown that Gymnodimine A can alter intracellular calcium levels. nih.gov By acting on nAChRs, gymnodimines can induce an influx of Ca²⁺ into the cell, mimicking the effect of acetylcholine (B1216132). nih.gov This initial activation is then followed by an inhibition of any further activation by ACh, consistent with its antagonistic properties. nih.gov This modulation of intracellular calcium can have widespread effects on cellular processes, including neurotransmitter release, gene expression, and cell viability.

In studies using the Neuro2a neuroblastoma cell line, gymnodimine and its analogues were found to sensitize cells to the apoptotic effects of other toxins like okadaic acid, suggesting an impact on cellular stress and survival pathways. nih.gov However, at concentrations up to 10μM, they did not independently affect the expression of several signal transduction proteins sensitive to cellular stress, such as c-Jun, ATF-2, and ATF-3. nih.gov

Comparative Mechanistic Insights with Other Cyclic Imines (e.g., Spirolides, Pinnatoxins)

Gymnodimines belong to the broader class of cyclic imine toxins, which also includes spirolides and pinnatoxins. researchgate.netresearchgate.netnih.gov While these toxins share a common cyclic imine pharmacophore responsible for their interaction with nAChRs, there are notable differences in their mechanisms of action and receptor subtype selectivity. nih.govnih.gov

Gymnodimines vs. Spirolides: Both gymnodimines and spirolides are potent antagonists of muscle and neuronal nAChRs with broad subtype selectivity and subnanomolar binding affinities. nih.gov However, a key difference lies in the reversibility of their actions. Electrophysiological measurements have demonstrated that the blockade of nAChRs by Gymnodimine A is reversible, whereas the effects of 13-desmethyl spirolide C can be less so. nih.gov Structurally, both toxins embed within the aromatic nest of the nAChR binding site, with the protonated imine nitrogen forming a crucial hydrogen bond. nih.gov Their macrocyclic structures further anchor them within the receptor's binding pocket. nih.gov

Gymnodimines vs. Pinnatoxins: In contrast to the broad selectivity of gymnodimines and spirolides, pinnatoxins exhibit a more narrow receptor subtype selectivity. nih.gov Pinnatoxins tend to be more selective for either muscle-type (α1)₂βγδ or neuronal α7 nAChRs, with lower affinity for neuronal α3β2 and α4β2 subtypes. nih.gov This difference in selectivity is attributed to variations in the chemical structure of the toxins outside of the core imine moiety, which influence their interaction with specific residues within the nAChR binding sites. nih.gov Like other cyclic imines, pinnatoxins are fast-acting neurotoxins that cause toxicity by antagonizing nAChRs. researchgate.net

The common mechanism for all these cyclic imines is the blockade of nAChRs, leading to respiratory depression and rapid death in animal models. researchgate.net The shared spiroimine core is the essential pharmacophore that dictates their antagonistic activity at these receptors. nih.govnih.gov

Table 2: Comparison of Mechanistic Features of Cyclic Imines

| Feature | Gymnodimines | Spirolides | Pinnatoxins |

|---|---|---|---|

| Primary Target | nAChRs | nAChRs | nAChRs |

| Mechanism | Competitive Antagonism | Competitive Antagonism | Competitive Antagonism |

| Reversibility | Reversible | Less Reversible | Not extensively detailed |

| nAChR Selectivity | Broad (muscle & neuronal) | Broad (muscle & neuronal) | Narrow (muscle or α7) |

| Binding Affinity | High (subnanomolar) | High (subnanomolar) | Potent, but variable |

| Key Pharmacophore | Cyclic Imine | Cyclic Imine | Cyclic Imine |

Structure Activity Relationship Sar Studies of Gymnodimine B

Impact of Specific Structural Features on Receptor Binding and Cellular Responses

The key structural components contributing to the bioactivity of the gymnodimine (B114) class include:

The Cyclic Imine Moiety: This nitrogen-containing ring is considered the primary pharmacophore of all cyclic imine toxins. nih.govnih.gov The protonated imine nitrogen is critical, forming a key hydrogen bond with the carbonyl oxygen of a conserved tryptophan residue (Trp147 in Aplysia AChBP, a receptor surrogate) in the ligand-binding pocket of the nAChR. pnas.org This interaction tethers the core of the toxin within the binding site, which is typically occupied by the neurotransmitter acetylcholine (B1216132). pnas.org The unsubstituted six-membered cyclic imine is a distinguishing feature of the gymnodimine family. nih.gov

The Macrocyclic Framework: The 16-membered carbocycle positions the crucial functional groups correctly for optimal interaction with the receptor. Its structure ensures the cyclic imine is positioned as a central hinge point for binding. pnas.org The macrocycle itself makes extensive hydrophobic and van der Waals contacts with aromatic residues lining the receptor's binding pocket, contributing significantly to the high binding affinity. pnas.org

The Tetrahydrofuran (B95107) (THF) Ring: This portion of the macrocycle acts as an anchor, fitting into a specific sub-pocket of the nAChR binding site. A synthetic tetrahydrofuran fragment mimicking the C10–C20 skeleton of Gymnodimine A was found to be inactive on its own, demonstrating that while not the primary pharmacophore, it is essential for the high-affinity binding of the entire molecule. nih.gov

The Butenolide Side Chain: This labile, chiral side chain also contributes to the anchoring of the molecule within the receptor. Studies involving the synthesis of a C4-epimer of Gymnodimine A have highlighted the importance of the stereochemistry at this position for biological activity, suggesting it interacts specifically with the receptor protein. researchgate.netnih.gov

Binding assays performed on Gymnodimine A reveal potent, subnanomolar affinities for various nAChR subtypes, with only limited selectivity between them. This broad-spectrum antagonism is a hallmark of the gymnodimine class. pnas.org

| Structural Feature | Role in Receptor Binding and Cellular Response | Supporting Evidence |

|---|---|---|

| Cyclic Imine Core | Acts as the primary pharmacophore; the protonated nitrogen forms a critical hydrogen bond in the nAChR binding pocket. | Crystal structures with AChBP, synthesis of inactive derivatives lacking the imine. pnas.orgresearchgate.net |

| Macrocyclic Ring | Provides the structural scaffold, making extensive hydrophobic contacts and correctly orienting other functional groups. | Co-crystal structures show the macrocycle embedded in the receptor's aromatic nest. pnas.org |

| Tetrahydrofuran Moiety | Functions as an anchor, occupying a sub-pocket and contributing to binding affinity. | Synthetic THF fragments alone are inactive. nih.gov |

| Butenolide Side Chain | Provides further anchoring; stereochemistry at C4 is important for activity. | Synthesis of C4-epimers shows altered biological activity. nih.gov |

| C17=C18 Double Bond (Position in Gymnodimine B) | Alters macrocycle conformation; presumed to modulate binding affinity and subtype selectivity compared to other isomers. | Structural elucidation of this compound and C. nih.govnih.gov |

Rational Design of this compound Derivatives for Mechanistic Probes

The rational design and synthesis of derivatives are powerful tools for dissecting the molecular pharmacology of complex natural products like this compound. Although the total synthesis of this compound itself has not been a primary focus, work on Gymnodimine A and simplified analogues provides crucial insights that serve as a blueprint for creating probes to study the mechanism of action.

One key strategy has been the synthesis of simplified models of the spiroimine core. Researchers have successfully synthesized 6,6-spiroimine analogues that lack the complex macrocycle of the natural toxin. rsc.org When tested for biological activity, these simple models were able to block acetylcholine-evoked currents at both neuronal (human α4β2) and muscle-type (Torpedo α1₂βγδ) nAChRs. rsc.org Although these synthetic cores were significantly less potent than the parent phycotoxin, their activity confirmed that the spiroimine moiety is a critical pharmacophore responsible for nAChR antagonism. nih.govrsc.org

The total synthesis of (-)-gymnodimine A and its unnatural C4-epimer represents a landmark achievement that enables detailed SAR studies. nih.gov This accomplishment provides a platform for the rational design of derivatives. For instance, by modifying the butenolide portion or altering the substituents on the macrocycle, chemists can create a library of mechanistic probes. These probes can be used to:

Identify the minimal structural requirements for high-affinity binding.

Explore the structural features that govern nAChR subtype selectivity.

Develop photoaffinity labels by incorporating photoreactive groups, which can be used to irreversibly label and identify the specific amino acid residues in the nAChR binding pocket.

Create fluorescently tagged derivatives to visualize the localization of the toxin in cells and tissues.

The development of a one-pot synthesis method for creating highly hindered cyclic imines further streamlines the process of generating novel analogues for biological screening. acs.org These synthetic strategies are directly applicable to creating derivatives of this compound, which would allow for a precise evaluation of how the unique double bond position in its macrocycle influences receptor interaction.

| Derivative/Analogue Type | Design Rationale | Key Finding from Analogue |

|---|---|---|

| Simplified 6,6-Spiroimine Cores | Isolate the activity of the core pharmacophore from the rest of the macrocycle. | Confirmed the spiroimine moiety is essential for nAChR blockade, though the macrocycle is required for high potency. rsc.org |

| C4-Epimer of Gymnodimine A | To probe the importance of the butenolide stereochemistry for biological activity. | Demonstrated that the specific stereoconfiguration of the butenolide is critical for potent activity. nih.gov |

| Macrocyclic Ketone Precursor | A late-stage intermediate in total synthesis that allows for the easy addition of various butenolide analogues. | Provides a convenient avenue for synthesizing derivatives to study the role of the butenolide side chain. nih.gov |

Computational Approaches in SAR Elucidation

Computational modeling has become an indispensable tool for understanding the structure-activity relationships of gymnodimines at an atomic level, especially given the challenges of co-crystallizing these ligands with intact nAChRs. mdpi.com

Homology modeling has been extensively used to build three-dimensional models of the extracellular ligand-binding domain of various nAChR subtypes (e.g., human α7, α4β2, and Torpedo α1₂βγδ). oup.com These models are typically based on the high-resolution crystal structure of the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain. pnas.orgnih.gov

Using these models, researchers can perform molecular docking simulations to predict the binding pose of gymnodimines. Docking studies with Gymnodimine A have successfully predicted its orientation within the binding pocket, nestled between two adjacent subunits of the receptor. pnas.org These simulations have visually confirmed the key interactions identified through biochemical studies:

The hydrogen bond between the protonated imine nitrogen and the backbone carbonyl of Trp147. pnas.org

The extensive surface complementarity between the toxin and aromatic residues (tyrosine, tryptophan) that form the "aromatic box" of the binding site. pnas.org

The specific anchoring roles of the tetrahydrofuran and butenolide moieties into distinct sub-pockets. pnas.org

Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), have been employed to resolve structural ambiguities that are difficult to determine experimentally. For example, the stereochemistry at the C4 carbon of the butenolide ring is not readily accessible through standard NMR techniques due to free rotation. By comparing experimentally measured ¹³C NMR shifts with values calculated in silico for different stereoisomers, researchers have confidently assigned the absolute configuration of this critical chiral center in several gymnodimines and related spirolides. researchgate.net This combined experimental and computational approach provides a powerful method for elucidating the precise three-dimensional structures required for biological activity. These computational tools can be readily applied to this compound to model how its altered macrocycle conformation affects its fit and interactions within the nAChR binding site.

Advanced Analytical Techniques for Gymnodimine B Detection and Quantification

Chromatographic and Spectrometric Methods

Chromatographic and spectrometric methods are the cornerstone of modern phycotoxin analysis, offering high sensitivity and specificity. These techniques are instrumental in both routine monitoring and research applications involving Gymnodimine (B114) B.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-Q-TOF) Tandem Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference method for the analysis of lipophilic marine toxins, including Gymnodimine B. mdpi.comfood.gov.uk This powerful technique separates the complex mixture of compounds in a sample, followed by their ionization and detection based on their mass-to-charge ratio. The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the unambiguous identification and quantification of target analytes even at low concentrations. researchgate.netnih.gov For instance, LC-MS/MS has been successfully used to confirm the presence of gymnodimine in oysters, with a limit of quantitation reported at 0.02 μg g⁻¹ fresh weight. researchgate.net The development of methods using fused-core particle technology in liquid chromatography columns has significantly reduced analysis time without compromising efficiency, enabling the determination of multiple lipophilic toxins, including Gymnodimine A, in a single run of just 3.6 minutes. mdpi.com

Ultra-high-performance liquid chromatography (UPLC) systems, when coupled with high-resolution mass spectrometry (HRMS) such as quadrupole time-of-flight (Q-TOF) instruments, offer further advantages. e-algae.orgcsic.es UPLC provides faster separations with higher resolution compared to conventional HPLC. food.gov.uk Q-TOF mass spectrometers provide highly accurate mass measurements, which aids in the identification of known toxins and the characterization of new, emerging analogs like Gymnodimine D. e-algae.orgawi.deifremer.fr This technology has been instrumental in distinguishing between isomers of gymnodimines (B, C, and D) which have identical precursor ions but different retention times. e-algae.org The combination of UPLC with Q-TOF MS/MS is a powerful tool for both targeted quantification and untargeted screening of algal toxins in various matrices. ifremer.fr

| Parameter | LC-MS/MS | UPLC-Q-TOF MS | Source |

| Principle | Chromatographic separation followed by mass-based detection using precursor and product ion monitoring. | High-resolution chromatographic separation followed by high-accuracy mass measurement. | researchgate.nete-algae.org |

| Primary Use | Targeted quantification and confirmation. | Targeted quantification, untargeted screening, and identification of novel compounds. | mdpi.come-algae.orgifremer.fr |

| Key Advantage | High sensitivity and specificity for known analytes. | High mass accuracy, enabling confident identification and structural elucidation. | nih.gove-algae.org |

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging analytical technique that offers rapid and highly sensitive detection of analytes. scirp.orgacs.org This method relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces, typically silver or gold. scirp.orgresearchgate.net For this compound detection, silver colloids have been utilized as a SERS-active substrate. scirp.org The technique provides a unique "fingerprint" spectrum for the target molecule, allowing for its identification. scirp.org SERS has demonstrated promising results for the detection of gymnodimines in both lake water and shellfish matrices, presenting a potential alternative to more time-consuming and instrument-intensive methods. scirp.org

Bioassays and Receptor-Based Detection Methodologies

Bioassays and receptor-based methods provide an alternative approach to chemical analysis, often screening for the biological activity of toxins.

Receptor-Binding Assays (RBA)

Receptor-binding assays (RBAs) are functional assays that measure the ability of a toxin to bind to its specific biological receptor. vliz.beresearchgate.net For cyclic imines like gymnodimines, the assay is based on their competitive binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). scirp.orgresearchgate.net In this assay, the toxin in a sample competes with a labeled ligand (e.g., biotin-labeled α-bungarotoxin) for binding to the receptor. researchgate.net The amount of bound labeled ligand is inversely proportional to the concentration of the toxin in the sample. While RBAs can be highly sensitive and useful for screening purposes to detect all toxins that act on a particular receptor, they may lack the specificity to distinguish between different toxins within the same class. scirp.orgresearchgate.net For instance, an RBA developed for cyclic imines can detect gymnodimine, although with lower sensitivity compared to other spirolides. acs.orgresearchgate.net

Aptamer-Based Biosensing (e.g., Biolayer Interferometry)

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets, including small molecules like toxins, with high affinity and specificity. nih.govnih.gov These molecules are selected through an in vitro process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). researchgate.net Once a specific aptamer for Gymnodimine A has been identified, it can be integrated into a biosensor platform. mdpi.comnih.gov

Biolayer interferometry (BLI) is one such platform that has been successfully used to develop an aptamer-based sensor (aptasensor) for Gymnodimine A. mdpi.comnih.govresearchgate.net BLI is a label-free optical technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized biomolecules on the biosensor tip and an internal reference layer. mdpi.com The binding of the target analyte (Gymnodimine A) to the immobilized aptamer causes a shift in the interference pattern, which can be measured in real-time to determine the concentration of the toxin. mdpi.com This technology offers a rapid, sensitive, and specific detection method for gymnodimines. mdpi.comnih.gov

Methodological Validation and Performance Characteristics

The reliability of any analytical method depends on its thorough validation. Key performance characteristics such as the limit of detection (LOD), limit of quantitation (LOQ), linearity, and reproducibility are established to ensure the method is fit for its intended purpose.

For LC-MS/MS methods, LODs and LOQs for lipophilic toxins can vary depending on the specific toxin and the matrix being analyzed. One study reported an LOQ of 0.02 μg g⁻¹ for gymnodimine in oysters. researchgate.net Another comprehensive study on fourteen lipophilic toxins reported LODs ranging from 0.035 µg kg⁻¹ to 24 µg kg⁻¹ and LOQs from 0.12 µg kg⁻¹ to 74 µg kg⁻¹. mdpi.comresearchgate.net Linearity of response for gymnodimine using LC-MS/MS has been shown to be acceptable over a range relevant for regulatory monitoring. food.gov.uk

In SERS, a limit of detection of 0.105 μM for Gymnodimine was achieved with a linear range of 0.1 - 10 μM. scirp.org When applied to lake and shellfish samples, the LODs were 0.148 μM and 0.170 μM, respectively. scirp.org The reproducibility of SERS measurements is a critical parameter, and studies have shown good reproducibility for the detection of Gymnodimine on silver colloid substrates. scirp.org

For the aptamer-based BLI sensor for Gymnodimine-A, a detection range of 55 to 1400 nM was established, with a linear range from 55 to 875 nM and an LOD of 6.21 nM. mdpi.comnih.gov Spiking experiments in water and shellfish samples demonstrated good recovery rates, ranging from 96.65% to 109.67%, and low relative standard deviations (RSDs) of 0.55–2.28%, indicating high accuracy and reproducibility. mdpi.com

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reproducibility (RSD) | Source |

| LC-MS/MS | 0.035 µg kg⁻¹ - 24 µg kg⁻¹ | 0.12 µg kg⁻¹ - 74 µg kg⁻¹; 0.02 µg g⁻¹ (oysters) | <10 to 200% of regulatory limit | RSDr < 11.3%; RSDR < 14.5% | food.gov.ukresearchgate.netmdpi.comresearchgate.net |

| SERS | 0.105 μM (pure); 0.148 μM (lake water); 0.170 μM (shellfish) | Not explicitly stated | 0.1 - 10 μM | Good reproducibility on AgNPs substrate | scirp.org |

| Aptamer-BLI | 6.21 nM (3.15 µg·kg⁻¹) | 55 nM (28 µg·kg⁻¹) | 55 - 875 nM (28 - 444 µg·kg⁻¹) | 0.55 - 2.28% | mdpi.comnih.govnih.gov |

Ecological Distribution and Environmental Dynamics of Gymnodimine B

Association with Harmful Algal Bloom (HAB) Events

Gymnodimine (B114) B (GYM-B) is a marine biotoxin belonging to the cyclic imine group. canada.camdpi.com Its presence in marine environments is directly linked to blooms of specific dinoflagellate species. The primary producer of Gymnodimine B is the dinoflagellate Karenia selliformis (formerly identified as Gymnodinium sp.). researchgate.netacs.orgnih.govnih.gov This species is known to cause Harmful Algal Blooms (HABs) in various parts of the world and produces a suite of gymnodimine analogues, including Gymnodimine A, B, and C. nih.govnih.govmdpi.com

HABs involving Karenia selliformis have been associated with mass mortalities of marine fauna, including both fish and shellfish. researchgate.netresearchgate.netresearchgate.net While Gymnodimine A is often the most dominant analogue observed, the co-occurrence of this compound during these toxic events has been confirmed through advanced analytical methods. mdpi.comresearchgate.net For instance, blooms of K. selliformis in the Gulf of Gabes, Tunisia, have led to the chronic contamination of local clam populations with Gymnodimine A, B, and C. mdpi.comifremer.fr The proliferation of these dinoflagellates under favorable environmental conditions, such as specific temperatures and nutrient levels, triggers the production and release of these toxins into the water column, initiating their entry into the marine food web. nih.govresearchgate.net

While K. selliformis is the main identified source, other dinoflagellate genera, such as Alexandrium, are also known producers of different gymnodimine analogues, suggesting complex biosynthetic pathways and distribution among phytoplankton. nih.govmdpi.comfrontiersin.org The detection of GYM-B is therefore a key indicator of a toxic HAB event caused by one of its producing organisms. researchgate.nete-algae.org

Bioaccumulation and Biotransformation in Marine Organisms

Filter-feeding bivalves, such as clams, oysters, and mussels, are primary vectors for the transfer of gymnodimines through the marine food web. mdpi.comfrontiersin.org These organisms ingest toxic algae during HAB events, leading to the accumulation of toxins in their tissues. frontiersin.org this compound, along with its analogues, has been detected in various shellfish species. mdpi.comresearchgate.netmdpi.com

Studies conducted in Tunisia on clams (Ruditapes decussatus) from the Gulf of Gabes revealed the presence of Gymnodimine A, B, and C following blooms of K. selliformis. mdpi.comnih.gov Similarly, this compound was identified in shellfish from Lebanon. researchgate.netmdpi.com The lipophilic (fat-soluble) nature of gymnodimines contributes to their retention in shellfish tissues. nih.gov Research on Tunisian clams showed that gymnodimine preferentially accumulates in the digestive gland, though significant amounts are also found in the remaining meat. nih.gov The persistence of these toxins in shellfish is a notable concern, as they are not readily depurated. nih.gov Contamination can be long-lasting, with toxins detected throughout the year in areas with persistent or recurrent blooms. researchgate.net

Table 1: Documented Accumulation of this compound in Bivalve Mollusks

| Species | Location | Toxin Profile | Tissue Distribution | Reference(s) |

|---|---|---|---|---|

| Clams (Ruditapes decussatus) | Gulf of Gabes, Tunisia | GYM-A, GYM-B, GYM-C | Digestive gland, Meat | mdpi.com, nih.gov |

| Shellfish (species not specified) | Lebanon | GYM-A, GYM-B | Not specified | researchgate.net, mdpi.com |

A significant aspect of gymnodimine dynamics within marine organisms is their biotransformation into fatty acid ester metabolites. researchgate.netnih.gov Upon ingestion by shellfish, free gymnodimines can be esterified, a process where a fatty acid molecule is attached to the toxin. This metabolic alteration has been observed for several gymnodimine analogues. researchgate.netnih.gov

Specifically, evidence for the existence of acyl ester metabolites of this compound and C has been discovered in shellfish samples from the Gulf of Gabes, Tunisia. nih.gov A semi-quantitative analysis of these samples revealed that the acylated forms could constitute the vast majority (>90%) of the total gymnodimine content. researchgate.netnih.gov This indicates that monitoring for only the free form of the toxin would lead to a significant underestimation of the true contamination level. researchgate.net While the specific fatty acids esterified to this compound have not been as extensively detailed as those for Gymnodimine A (which include C16:0, C18:0, and C20:1), the discovery confirms that this metabolic pathway is relevant for GYM-B as well. researchgate.netnih.govifremer.fr The formation of these lipophilic esters may also influence the toxin's distribution, retention, and persistence within the organism. nih.gov

Geographical Occurrence and Spatio-Temporal Variability in Marine Environments

This compound has been detected in several distinct geographical locations, always in association with its producing organism, Karenia selliformis, or in contaminated shellfish. Its distribution appears widespread but is documented in specific regions where monitoring programs for cyclic imines are in place.

The most well-documented occurrences of this compound are in the Mediterranean Sea. It was unequivocally identified in clams from the Gulf of Gabes, Tunisia, where persistent blooms of K. selliformis occur. mdpi.comifremer.frnih.gov this compound has also been reported in shellfish from the coast of Lebanon. researchgate.netmdpi.com The initial discoveries of the gymnodimine class of toxins, including the isolation of analogues B and C, were from cultures of K. selliformis originating from New Zealand waters. researchgate.netacs.orgsemanticscholar.org

Spatio-temporal variability is strongly linked to the dynamics of the producing algal blooms. recercat.cat Toxin presence and concentration in shellfish fluctuate with the seasons, often peaking during or after a HAB event. mdpi.commdpi.com In the Gulf of Gabes, for example, gymnodimine contamination has been described as a chronic issue, with the toxins being present in shellfish throughout the year due to the persistence of K. selliformis blooms in the region. researchgate.netifremer.fr However, in other areas, the presence of this compound may be more sporadic and tied to specific oceanographic conditions that favor HAB formation. mdpi.com

Table 2: Geographical Occurrence of this compound

| Region | Location | Matrix | Producing Organism | Reference(s) |

|---|---|---|---|---|

| Oceania | New Zealand | Laboratory Culture | Karenia selliformis | researchgate.net, acs.org, semanticscholar.org |

| Mediterranean Sea | Gulf of Gabes, Tunisia | Clams, Shellfish | Karenia selliformis | researchgate.net, ifremer.fr, mdpi.com, nih.gov |

| Mediterranean Sea | Lebanon | Shellfish | Not specified, presumed K. selliformis | researchgate.netmdpi.com |

Environmental Persistence and Degradation Pathways in Aquatic Systems

Information on the environmental persistence and specific degradation pathways for this compound in aquatic systems is limited, with most research focused on its stability within biological matrices. The chemical structure of gymnodimines imparts a degree of stability. canada.ca Studies on the broader class of gymnodimines indicate that they have a prolonged degradation rate. scirp.org

Their lipophilic character means they are more likely to be associated with particulate matter and biological tissues rather than being freely dissolved in the water column for extended periods. nih.gov Once accumulated in shellfish, gymnodimines, including their fatty acid ester metabolites, are not easily eliminated, showing long residence times. nih.govresearchgate.net Experiments attempting to detoxify contaminated clams by feeding them non-toxic algae have shown very slow depuration kinetics, highlighting the toxin's persistence within the organism. ifremer.fr The stability of a certified reference solution of gymnodimine in methanol (B129727) was shown to be excellent for short periods, but degradation did become significant after six months at +37 °C, suggesting that temperature may play a role in its long-term breakdown. canada.ca The persistence of resting cysts of the producing dinoflagellates, such as Karenia selliformis, in marine sediments represents an indirect form of environmental persistence, as these cysts can initiate future toxic blooms under favorable conditions. envirolink.govt.nz

Future Directions and Emerging Research Avenues in Gymnodimine B Studies

Elucidation of Novel Gymnodimine (B114) B Analogues and Metabolites

The chemical diversity of gymnodimines extends beyond the initially identified structures. Ongoing research efforts are focused on discovering and characterizing new analogues and metabolites, which are crucial for a comprehensive risk assessment. The dinoflagellates Karenia selliformis and Alexandrium ostenfeldii are known producers of a suite of gymnodimine analogues. researchgate.netmdpi.com While K. selliformis is the primary source of Gymnodimine A, B, and C, various strains of A. ostenfeldii have been found to produce compounds like 12-methyl Gymnodimine A, 12-methyl Gymnodimine B, Gymnodimine D, 16-desmethyl Gymnodimine D, and Gymnodimine E. mdpi.commdpi.commdpi.com

Metabolism within shellfish introduces another layer of chemical complexity. Studies have revealed that gymnodimines can be metabolized into fatty acid ester derivatives in various shellfish species. nih.govifremer.fr For instance, acyl ester metabolites of this compound and C have been detected in shellfish. nih.gov A semi-quantitative analysis of shellfish from Tunisia indicated that over 90% of the gymnodimines present were in an acylated form, highlighting the importance of including these metabolites in toxicological assessments. nih.gov The profiles of these ester metabolites can be species-specific, with different fatty acid esters predominating in different mollusks. ifremer.fr Furthermore, advanced analytical techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) have led to the identification of hypothetical new analogues, designated as GYM-F, -G, -H, -I, and -J, in Mediterranean samples. mdpi.com

Table 1: Known Gymnodimine Analogues and their Primary Producers This table is interactive. Click on the headers to sort the data.

| Compound Name | Primary Producing Organism(s) | Reference(s) |

|---|---|---|

| Gymnodimine A (GYM-A) | Karenia selliformis, Alexandrium ostenfeldii | mdpi.comnih.gov |

| This compound (GYM-B) | Karenia selliformis | researchgate.netnih.gov |

| Gymnodimine C (GYM-C) | Karenia selliformis | researchgate.netnih.gov |

| Gymnodimine D (GYM-D) | Alexandrium ostenfeldii | mdpi.comawi.de |

| Gymnodimine E (GYM-E) | Alexandrium ostenfeldii | mdpi.commdpi.com |

| 12-methyl Gymnodimine A | Alexandrium ostenfeldii, Alexandrium peruvianum | mdpi.comnih.gov |

| 12-methyl this compound | Alexandrium ostenfeldii | mdpi.com |

| 16-desmethyl Gymnodimine D | Alexandrium ostenfeldii | mdpi.commdpi.com |

Advanced Biotechnological Approaches for Biosynthesis and Characterization

Understanding the biosynthesis of this compound and its analogues is fundamental to predicting their occurrence and developing mitigation strategies. The co-occurrence of gymnodimines and other cyclic imines like spirolides in a single organism, Alexandrium ostenfeldii, suggests a common or closely related biosynthetic pathway. nih.govnih.gov This hypothesis is supported by the identification of novel gymnodimines and spirolides that can be conceived as derivatives of the same nascent polyketide chain. mdpi.com

Biotechnological approaches are centered on cultivating the producing dinoflagellates in controlled environments to study toxin production. Large-scale culturing of K. selliformis and A. ostenfeldii is essential for producing sufficient quantities of gymnodimines for structural elucidation, toxicological studies, and the development of certified reference materials. researchgate.netmdpi.com Research has focused on optimizing culture conditions, such as nutrient levels and culture systems (e.g., photobioreactors), to maximize growth and toxin yield. dntb.gov.ua The development of efficient extraction methods from these large-scale cultures is also a key area of research, ensuring high recovery of the target toxins for further analysis. mdpi.com These biotechnological efforts are crucial for supplying the pure compounds needed to advance all other areas of gymnodimine research.

High-Throughput Screening for Comprehensive Mechanistic Insights

High-throughput screening (HTS) assays are powerful tools for rapidly evaluating the biological activity of a large number of compounds, providing crucial insights into their mechanisms of action. nih.gov In the context of marine toxins, HTS can be used to screen for effects on various cellular pathways and targets. mdpi.comdntb.gov.ua For gymnodimines, the primary known mechanism of action is the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netmdpi.com

Future research will likely employ HTS to screen this compound and its growing number of known analogues against a wide array of receptor subtypes and cell lines to build a comprehensive picture of their biological activities. awi.de Cell-based assays, which can measure endpoints like changes in intracellular calcium levels or cell viability, are particularly valuable. mdpi.commdpi.com Such screening can reveal which structural features of the different analogues are responsible for specific biological effects. awi.de This approach not only helps in understanding the toxicology of these compounds but also has the potential to identify novel pharmacophores that could have applications in pharmaceutical research. awi.de For example, studies have already suggested that Gymnodimine A may initiate inflammation response pathways. awi.de HTS provides an efficient means to explore these and other potential mechanisms beyond the well-established nAChR antagonism.

Development of Robust Monitoring and Surveillance Tools for Environmental Research

Effective monitoring of gymnodimines in the environment and seafood is essential for public health protection. Traditional methods like the mouse bioassay (MBA) are being replaced by more specific and humane techniques. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently a reference method for lipophilic marine toxins, offering high specificity and sensitivity. mdpi.comnih.govfao.org However, LC-MS/MS requires sophisticated equipment and complex sample preparation, limiting its use for rapid, on-site screening. nih.govscirp.org

Consequently, a major focus of emerging research is the development of robust, rapid, and field-deployable monitoring tools. raco.cat Biosensors represent a promising alternative, offering high sensitivity and selectivity. mdpi.comnih.gov Several types of biosensors are under investigation:

Receptor-Based Assays (RBAs): These assays utilize the specific interaction between gymnodimines and their biological target, the nAChR. A fluorescence polarization assay, for example, measures the competition between the toxin and a fluorescently labeled ligand (α-bungarotoxin) for the receptor. mdpi.com

Immunosensors: These sensors use antibodies that specifically recognize and bind to gymnodimines. Various detection methods, including surface plasmon resonance (SPR), can be coupled with these antibodies. nih.gov

Aptasensors: Aptamers, which are single-stranded DNA or RNA molecules that bind to specific targets, are being developed as novel recognition elements. mdpi.comresearchgate.net An aptasensor for Gymnodimine-A based on biolayer interferometry (BLI) has been successfully developed, demonstrating high specificity and sensitivity. mdpi.comnih.govresearchgate.net

Another valuable tool for environmental surveillance is Solid Phase Adsorption Toxin Tracking (SPATT). mdpi.com SPATT devices use an adsorbent resin to passively sample and concentrate dissolved toxins from the water column over time, providing an integrated measure of toxin presence and dynamics, which is particularly useful for early warning systems in marine environments. mdpi.com The continued development and validation of these advanced tools will be critical for effective monitoring and management of the risks posed by this compound and its analogues. raco.catmdpi.com

Q & A

Q. What novel methodologies improve the sensitivity of this compound detection in regulatory monitoring?

- Methodological Answer : Immunocapture-LC-MS combines monoclonal antibodies (raised against the spirolactam epitope) with HRMS, achieving attomolar sensitivity. Microfluidic devices integrating aptamer-based recognition enable field-deployable quantification .

Data Contradictions and Resolution

- Isomer Identification : Discrepancies in reported NMR shifts for this compound/C isomers necessitate re-evaluation using unified solvent systems (e.g., CDOD vs. DO) and internal standards .

- Toxicity Variability : Divergent LD values across studies may stem from differences in toxin purity or receptor subtype specificity. Standardized purification protocols and cell-line authentication (e.g., SH-SY5Y vs. Neuro-2a) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.